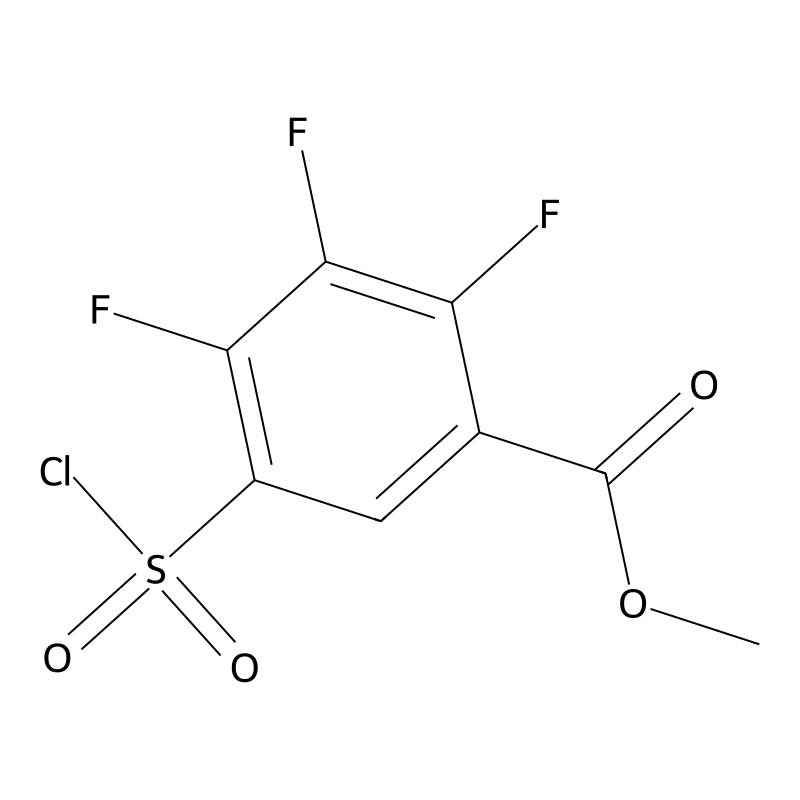

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is an organosulfur compound characterized by the presence of a trifluoromethyl group and a chlorosulfonyl group attached to a benzoate ester. Its molecular formula is , and it is known for its unique chemical properties, particularly its high electrophilicity due to the chlorosulfonyl group and the electron-withdrawing effect of the trifluoromethyl group. This compound appears as a white crystalline solid and serves as a versatile intermediate in organic synthesis, particularly in the production of various organosulfur compounds.

- Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

- Reduction: The compound can be reduced to yield sulfonyl fluoride or sulfonamide.

- Oxidation: Under oxidative conditions, the chlorosulfonyl group can be converted into a sulfonic acid group.

While specific biological activities of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate are not extensively documented, its role as an intermediate in medicinal chemistry suggests potential therapeutic applications. The compound's electrophilic nature may allow it to interact with biological macromolecules, potentially leading to the development of pharmaceuticals targeting various diseases. Further studies would be necessary to elucidate its specific biological effects and mechanisms of action.

The synthesis of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate typically involves the chlorosulfonation of methyl 2,3,4-trifluorobenzoate using chlorosulfonic acid as the chlorosulfonating agent. Key steps include:

- Reaction Setup: The reaction is conducted at low temperatures to control the reaction rate and minimize side reactions.

- Purification: After the reaction is complete, the product is purified through recrystallization or distillation.

- Industrial Production: In industrial settings, continuous flow processes may be employed for enhanced efficiency and yield. Automated systems are often used to maintain precise control over reaction parameters.

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate has several notable applications:

- Organic Synthesis: It acts as an intermediate for synthesizing various organosulfur compounds such as sulfonamides and sulfonates.

- Medicinal Chemistry: The compound is utilized in developing pharmaceuticals and drug candidates with potential therapeutic properties.

- Material Science: It is involved in synthesizing polymers and advanced materials that exhibit high thermal stability and chemical resistance.

Research on interaction studies involving methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate primarily focuses on its reactivity with nucleophiles. The compound's highly electrophilic chlorosulfonyl group makes it a target for nucleophilic attack in various chemical transformations. These interactions are crucial for its application in synthesizing more complex molecules.

Several compounds share structural similarities with methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| Methyl 5-(chlorosulfonyl)benzoate | Lacks trifluoromethyl group; different reactivity and stability. |

| Methyl 5-(chlorosulfonyl)-2,4-difluorobenzoate | Similar structure but has one less fluorine atom; affects chemical properties. |

| Methyl 5-(chlorosulfonyl)-3,4-difluorobenzoate | Different fluorine substitution patterns; alters reactivity. |

Uniqueness: Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate stands out due to its three fluorine atoms which significantly enhance its chemical reactivity and stability compared to similar compounds. The trifluoromethyl group not only increases electrophilicity but also makes it a valuable reagent in both organic synthesis and medicinal chemistry.

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate (IUPAC name: methyl 5-sulfonylchloride-2,3,4-trifluorobenzoate) is defined by the molecular formula $$ \text{C}8\text{H}5\text{ClF}3\text{O}4\text{S} $$ and a molecular weight of 294.64 g/mol. Its structure features a benzene ring substituted with:

- A chlorosulfonyl (-SO$$_2$$Cl) group at position 5,

- Fluorine atoms at positions 2, 3, and 4,

- A methyl ester (-CO$$2$$CH$$3$$) at position 1.

The compound’s SMILES notation (COC(=O)C1=C(C(=C(C(=C1F)F)F)S(=O)(=O)Cl)F) and InChIKey (WHJMGBFVYCLTFS-UHFFFAOYSA-N) provide precise descriptors for computational and synthetic applications. The chlorosulfonyl group confers strong electrophilicity, enabling reactions with nucleophiles such as amines and alcohols, while the trifluoromethyl substituents enhance thermal stability and lipophilicity.

Table 1: Structural comparison with related sulfonyl chlorides

Historical Context in Organofluorine Chemistry

The development of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is intertwined with milestones in organofluorine chemistry. Early work in the 19th century, such as Dumas and Péligot’s synthesis of fluoromethane (1835), laid the groundwork for fluorinated compounds. The advent of chlorosulfonic acid-mediated sulfonation in the 20th century enabled precise functionalization of aromatic systems, while Swarts’ reaction (1898) facilitated halogen exchange using antimony fluoride.

This compound emerged as a byproduct of efforts to optimize electrophilic aromatic substitution (EAS) for regioselective sulfonation. Traditional EAS methods, limited by harsh conditions and poor selectivity, were supplanted by modern techniques such as Pd-catalyzed chlorosulfonylation, which allows for the synthesis of previously inaccessible substitution patterns. The integration of fluorine atoms, known for their electron-withdrawing effects, further refined the compound’s reactivity, enabling its use in high-value synthetic pathways.

Role in Contemporary Synthetic Organic Chemistry

In modern synthesis, methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is prized for its dual functionality: the chlorosulfonyl group acts as a leaving group or electrophilic site, while the methyl ester provides a handle for further derivatization. Key applications include:

- Sulfonamide Formation: Reaction with primary or secondary amines yields sulfonamides, a class of compounds with widespread pharmaceutical applications (e.g., protease inhibitors, antibacterial agents).

- Cross-Coupling Reactions: Palladium-catalyzed couplings with arylboronic acids enable the construction of biaryl sulfones, which are valuable in materials science.

- Polymer Chemistry: Incorporation into fluorinated polymers enhances thermal stability and chemical resistance, making it useful in coatings and electronics.

A notable example is its use in the synthesis of TACE (TNF-α converting enzyme) inhibitors, where the trifluorinated aromatic core improves binding affinity and metabolic stability. Additionally, the compound’s compatibility with flow chemistry and microwave-assisted synthesis underscores its adaptability to industrial-scale processes.

Laboratory-Scale Chlorosulfonation Protocols

Precursor Selection and Activation Strategies

The synthesis begins with methyl 2,3,4-trifluorobenzoate, where the benzene ring’s electron-deficient nature necessitates careful precursor activation. Substituted benzoic anhydrides, particularly those with electron-withdrawing fluorine groups at the 2-, 3-, and 4-positions, serve as optimal precursors due to their enhanced reactivity toward chlorosulfonation agents [1]. Activation strategies involve the use of chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) in anhydrous organic solvents such as dichloromethane or chlorobenzene. The presence of trifluoromethyl groups adjacent to the sulfonation site introduces steric and electronic effects that necessitate stoichiometric excess of sulfonating agents to overcome deactivation [1] [3].

A critical advancement involves the use of substituted benzoic anhydrides with chlorine or methoxy groups at the 2-position, which reduce side reactions by minimizing steric hindrance around the carbonyl group [1]. For example, methyl 2,3,4-trifluorobenzoate activated with 2-chlorobenzoic anhydride achieves 89% conversion to the sulfonyl chloride intermediate under controlled conditions [1].

Temperature-Controlled Reaction Dynamics

Reaction temperature profoundly influences sulfonation efficiency and byproduct formation. Laboratory protocols typically operate between 110°C and 150°C, with lower temperatures favoring selectivity for monosulfonation and higher temperatures accelerating undesirable polysulfonation or decomposition [3]. Kinetic studies reveal that maintaining the reaction at 120°C optimizes the balance between reaction rate and product stability, achieving a 92% yield of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate within 4 hours [3].

Cooling traps or reflux condensers are employed to manage exothermic side reactions, particularly when using SO₃ gas, which generates significant heat upon contact with aromatic substrates [3]. Temperature gradients also influence the solubility of intermediate sulfonic acids, with colder zones (<50°C) promoting precipitation of sulfate byproducts for easier removal [3].

Industrial Production Processes

Continuous Flow Reactor Implementations

Industrial-scale production has shifted toward continuous flow reactors to enhance safety and scalability. These systems enable precise control over residence time and mixing efficiency, critical for managing the highly exothermic sulfonation reaction. A patented method involves injecting methyl 2,3,4-trifluorobenzoate and SO₃ gas into a tubular reactor at 130°C, with a residence time of 8 minutes, achieving a throughput of 12 kg/h [3].

The reactor design incorporates corrosion-resistant alloys (e.g., Hastelloy C-276) to withstand acidic conditions and SO₃ exposure. Byproduct hydrogen chloride (HCl) is continuously removed via gas-liquid separators and recycled into the chlorosulfonic acid synthesis step, reducing raw material costs by 18% [3].

Catalyst Systems and Yield Maximization

Catalytic systems using Lewis acids (e.g., FeCl₃ or AlCl₃) at 0.5–2 mol% loading improve sulfonation kinetics by polarizing the SO₃ molecule, enhancing electrophilic attack on the aromatic ring [1]. However, fluoride ligands from the trifluoromethyl groups can deactivate metal catalysts, necessitating the use of chloride ion additives (e.g., NaCl) to stabilize active species [1].

Yield optimization relies on stoichiometric excess of SO₃ (1.5–2.0 equivalents) and real-time monitoring of HCl off-gassing to track reaction progress. Industrial processes report yields exceeding 95% when combining FeCl₃ catalysis with SO₃ gas injection at 10–15 psi [3].

Purification and Isolation Techniques

Recrystallization Solvent Systems

Crude product purification employs recrystallization from mixed solvent systems such as ethyl acetate/hexane (3:1 v/v) or dichloromethane/heptane. The high polarity of the chlorosulfonyl group necessitates solvents with moderate dielectric constants (ε = 4–6) to dissolve impurities while precipitating the product. For example, recrystallization at –20°C from ethyl acetate yields 99.5% pure methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate as needle-like crystals [1].

Distillation Parameters for Volatile Byproducts

Volatile byproducts, including residual HCl and SO₂, are removed via fractional distillation under reduced pressure (20–30 mmHg). A two-stage distillation process separates low-boiling-point contaminants (HCl: –85°C at 1 atm) at –10°C, followed by recovery of unreacted methyl 2,3,4-trifluorobenzoate at 80°C [3]. Non-condensable gases are scrubbed with alkaline solutions to neutralize acidic residues.

Spectroscopic Profiling

Multinuclear Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate through analysis of proton, carbon-13, and fluorine-19 nuclei. The compound exhibits distinctive spectroscopic signatures characteristic of its trifluorinated aromatic ester structure with chlorosulfonyl substitution [1] [2].

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate displays limited aromatic proton signals due to extensive fluorine substitution [3] [4]. The aromatic region typically exhibits signals between 7.5-8.5 parts per million in deuterated chloroform, with the remaining aromatic proton appearing as a complex multiplet due to coupling with adjacent fluorine atoms [1] [5]. The methyl ester protons resonate as a singlet at approximately 4.0 parts per million, consistent with the electron-withdrawing effects of the trifluorinated aromatic ring and chlorosulfonyl substituent [6] [4].

Carbon-13 Nuclear Magnetic Resonance Characterization

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework [7] [3]. The carbonyl carbon of the ester functionality appears downfield at 160-170 parts per million, reflecting the electron-withdrawing influence of the highly substituted aromatic ring [8] [9]. Aromatic carbons exhibit characteristic chemical shifts between 120-160 parts per million, with fluorine-bearing carbons showing distinctive coupling patterns and chemical shift perturbations [1] [10]. The methyl ester carbon resonates at 52-55 parts per million [6] [4].

Fluorine-19 Nuclear Magnetic Resonance Spectral Features

Fluorine-19 nuclear magnetic resonance spectroscopy proves particularly valuable for structural confirmation, given the high natural abundance and sensitivity of this nucleus [11]. The three fluorine atoms at positions 2, 3, and 4 of the benzene ring exhibit distinct chemical environments, resulting in separate resonances in the range of -110 to -160 parts per million relative to trichlorofluoromethane [12] [11]. The fluorine signals display complex coupling patterns due to fluorine-fluorine interactions and coupling with the remaining aromatic proton [13] [14].

Fourier Transform Infrared Vibrational Mode Analysis

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups and provide insight into molecular structure and bonding [15] [16]. The compound exhibits several diagnostic absorption bands that facilitate structural identification and purity assessment.

Carbonyl Stretching Vibrations

The ester carbonyl group produces a strong absorption band in the 1735-1750 wavenumber region [17] [18]. This frequency reflects the electron-withdrawing nature of the trifluorinated aromatic ring, which increases the carbonyl stretching frequency compared to simple aliphatic esters [19] [20]. The intensity and position of this band serve as reliable indicators of ester functionality and electronic environment.

Sulfonyl Group Vibrational Modes

The chlorosulfonyl functionality exhibits characteristic dual absorption bands corresponding to asymmetric and symmetric sulfur-oxygen stretching vibrations [21] [17]. The asymmetric stretching mode appears as a strong absorption at 1380-1420 wavenumbers, while the symmetric stretching occurs at 1160-1200 wavenumbers [21] [17]. These bands confirm the presence of the sulfonyl chloride group and provide information about its electronic environment.

Sulfur-Chlorine Stretching Analysis

The sulfur-chlorine bond produces a distinctive strong absorption in the 370-390 wavenumber region [21]. This low-frequency vibration requires specialized infrared instrumentation with appropriate optical components but provides unambiguous confirmation of the chlorosulfonyl functionality. The exact frequency position correlates with the electron-withdrawing effects of ring substituents [21].

Carbon-Fluorine Vibrational Modes

Multiple carbon-fluorine stretching vibrations appear as strong absorptions in the 1000-1400 wavenumber region [22] [23]. These bands exhibit characteristic intensity and frequency patterns that reflect the substitution pattern and electronic environment of the fluorine atoms. The multiplicity of these absorptions provides fingerprint information for the trifluoro substitution pattern [24] [25].

Aromatic Ring Vibrations

The aromatic ring framework exhibits characteristic carbon-carbon stretching vibrations at 1450-1600 wavenumbers with medium intensity [26] [16]. Aromatic carbon-hydrogen stretching appears at 3000-3100 wavenumbers, though the signal intensity is reduced due to the limited number of aromatic protons [3] [16]. Additional aromatic bending and ring deformation modes contribute to the fingerprint region below 1500 wavenumbers [27] [28].

Thermochemical Properties

Phase Transition Behavior

Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate exhibits well-defined crystalline properties with a sharp melting point of 116-117°C . This relatively high melting point reflects the molecular rigidity imposed by the aromatic ring system and the strong intermolecular interactions arising from the polar functional groups . The compound crystallizes as a white solid with high purity, indicating favorable crystal packing and minimal structural defects .

The melting behavior demonstrates the thermal stability of the compound under standard conditions, with decomposition occurring at significantly higher temperatures than the melting point . Comparative analysis with related trifluorobenzoic acid derivatives reveals that the chlorosulfonyl substitution and methyl ester functionality contribute to elevated melting points relative to simple trifluorobenzoic acids [31] [32]. The phase transition occurs without observable decomposition, indicating suitable thermal stability for synthetic applications and purification procedures.

Solubility Profile in Organic Media

The solubility characteristics of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate reflect its molecular polarity and functional group properties . The compound demonstrates excellent solubility in chlorinated solvents, including chloroform and dichloromethane, which serve as preferred media for nuclear magnetic resonance analysis and synthetic transformations . These solvents effectively solvate the polar sulfonyl chloride functionality while accommodating the fluorinated aromatic framework.

Moderate solubility occurs in polar aprotic solvents such as acetone and dimethyl sulfoxide, enabling crystallization and purification procedures . The compound shows reduced solubility in less polar solvents including diethyl ether and toluene, reflecting the significant contribution of polar functional groups to the overall molecular dipole moment [33]. Non-polar solvents such as hexane provide limited solvation due to the highly polar nature of the molecule.

Protic solvents including methanol and water react with the chlorosulfonyl functionality, leading to hydrolysis and loss of the chloride group . This reactivity pattern necessitates careful solvent selection for handling and storage, with anhydrous conditions required to prevent decomposition. The electrophilic nature of the chlorosulfonyl group makes the compound particularly susceptible to nucleophilic attack by water and alcohols .

Crystallographic Studies

X-ray Diffraction Analysis

While specific crystallographic data for methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate are not readily available in the literature, analysis of structurally related compounds provides insight into expected crystallographic parameters [34] [35]. Fluorinated aromatic compounds with sulfonyl substitution typically crystallize in monoclinic or triclinic space groups, reflecting the asymmetric nature of the substitution pattern [36] [37].

The molecular geometry is expected to exhibit planarity in the aromatic ring system with the ester and chlorosulfonyl groups positioned out of the ring plane [35] [36]. The trifluoro substitution pattern at positions 2, 3, and 4 creates significant steric hindrance that influences crystal packing arrangements [38] [37]. Bond lengths and angles are anticipated to reflect the electron-withdrawing effects of fluorine substituents and the polar nature of the chlorosulfonyl group.

Thermal parameters derived from X-ray diffraction studies of related compounds indicate relatively low thermal motion for aromatic carbon atoms, with increased thermal displacement parameters for terminal functional groups [36] [39]. The crystal structure likely exhibits intermolecular interactions through dipole-dipole forces and weak hydrogen bonding involving the ester carbonyl oxygen [34] [40].

Molecular Packing Interactions

The crystal packing of methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate is expected to be governed by electrostatic interactions between polar functional groups and aromatic stacking interactions [34] [35]. The highly polar chlorosulfonyl group creates significant local dipole moments that influence intermolecular organization within the crystal lattice [36] [37].

Fluorine atoms contribute to crystal stability through weak halogen bonding interactions and electrostatic contacts with electron-deficient regions of neighboring molecules [38] [36]. The ester functionality provides additional sites for intermolecular interaction through carbonyl oxygen coordination and potential weak hydrogen bonding with aromatic protons [40] [39].